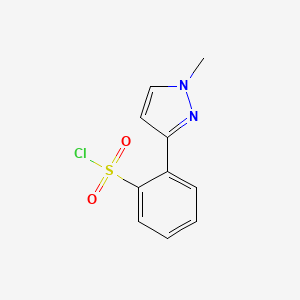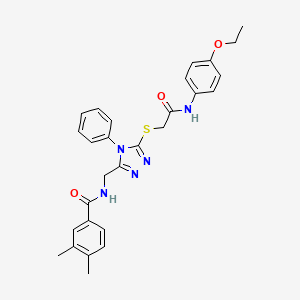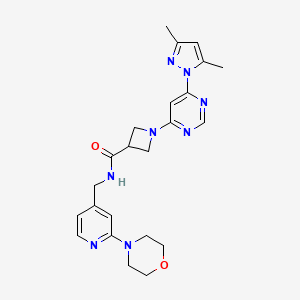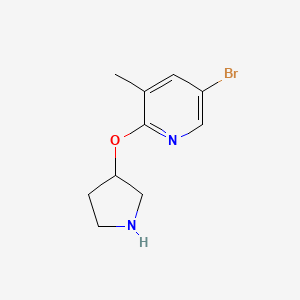
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis. This compound features a pyrazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms, attached to a benzenesulfonyl chloride group. The presence of the sulfonyl chloride group makes it a versatile intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety due to the handling of smaller quantities of reactive intermediates at any given time. The use of automated systems also enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions, typically at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Reduced Sulfonamides: Obtained by reducing the sulfonyl chloride group.
Pyrazole N-oxides: Formed through oxidation of the pyrazole ring.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through sulfonamide linkage formation.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a linker or modifying agent.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the pyrazole ring but shares the sulfonyl chloride functionality.
1-Methyl-1H-pyrazole-3-sulfonyl Chloride: Similar structure but with different substitution on the pyrazole ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a pyrazole ring.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride is unique due to the presence of both the pyrazole ring and the benzenesulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules. The pyrazole ring adds additional sites for functionalization, enhancing the compound’s versatility in various applications.
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMIZWPEPRMNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)
![2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2915117.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)
![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)


![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)
![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)
